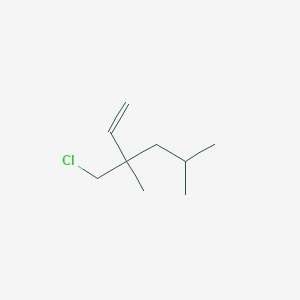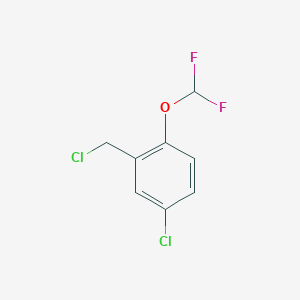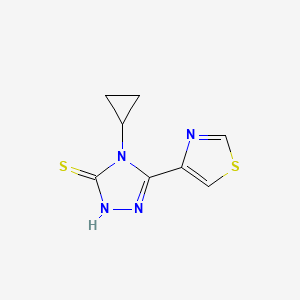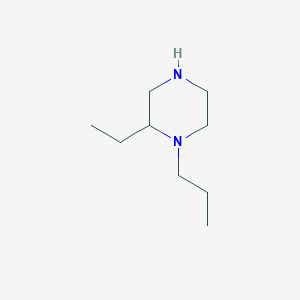
3-(Chloromethyl)-3,5-dimethylhex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone. This compound is part of the organochlorine family, which includes various compounds with significant industrial and chemical applications. The chloromethyl group, denoted as -CH2Cl, is a functional group derived from the methyl group by replacing one hydrogen atom with a chlorine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3,5-dimethylhex-1-ene typically involves the chloromethylation of 3,5-dimethylhex-1-ene. This process can be catalyzed by various Lewis acids such as zinc chloride, stannic chloride, or aluminium chloride. The reaction is generally carried out in the presence of hydrochloric acid and formaldehyde or its derivatives like paraformaldehyde .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized for large-scale production. The use of catalysts like zinc iodide in combination with chlorosulfonic acid and dimethoxymethane has been reported to yield high amounts of chloromethylated products under mild conditions . This method is preferred due to its efficiency and the relatively low environmental impact compared to other catalytic processes.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3,5-dimethylhex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are employed.
Major Products
Substitution: Various substituted hexenes depending on the nucleophile used.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives of the original compound.
Scientific Research Applications
3-(Chloromethyl)-3,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3,5-dimethylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether (CMME): Similar in structure but used primarily as a chloromethylating agent in organic synthesis.
Trichloromethyl Compounds: These include compounds like trichloromethane and trichloroethane, which have higher electronegativity and different reactivity profiles.
Uniqueness
3-(Chloromethyl)-3,5-dimethylhex-1-ene is unique due to its specific structure, which combines a chloromethyl group with a hexene backbone.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
3-(chloromethyl)-3,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-5-9(4,7-10)6-8(2)3/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
GXXZWOOFBFCXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CCl)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)

![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)

![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)

![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)


![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
